N-ethyl-5,6-dichlorobenzimidazole

Medicinal Chemistry Physicochemical Characterization Drug Design

N-ethyl-5,6-dichlorobenzimidazole (CAS 6478-76-8) is a halogenated benzimidazole derivative, characterized by two chlorine atoms at the 5 and 6 positions of the benzimidazole core and an N-ethyl substituent, which increases lipophilicity relative to the unsubstituted parent. The compound serves primarily as a versatile synthetic intermediate for the development of pharmaceuticals and agrochemicals, notably as a precursor for antiviral and antifungal agents , and has been investigated as an ATP-competitive inhibitor of protein kinase CK2.

Molecular Formula C9H8Cl2N2
Molecular Weight 215.08 g/mol
CAS No. 6478-76-8
Cat. No. B1603464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-5,6-dichlorobenzimidazole
CAS6478-76-8
Molecular FormulaC9H8Cl2N2
Molecular Weight215.08 g/mol
Structural Identifiers
SMILESCCN1C=NC2=CC(=C(C=C21)Cl)Cl
InChIInChI=1S/C9H8Cl2N2/c1-2-13-5-12-8-3-6(10)7(11)4-9(8)13/h3-5H,2H2,1H3
InChIKeyGYVLFYQMEWXHQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-5,6-dichlorobenzimidazole (CAS 6478-76-8): A Synthetic Benzimidazole Scaffold for Pharmaceutical and Agrochemical Intermediates


N-ethyl-5,6-dichlorobenzimidazole (CAS 6478-76-8) is a halogenated benzimidazole derivative, characterized by two chlorine atoms at the 5 and 6 positions of the benzimidazole core and an N-ethyl substituent, which increases lipophilicity relative to the unsubstituted parent . The compound serves primarily as a versatile synthetic intermediate for the development of pharmaceuticals and agrochemicals, notably as a precursor for antiviral and antifungal agents , and has been investigated as an ATP-competitive inhibitor of protein kinase CK2 .

N-Ethyl-5,6-dichlorobenzimidazole (6478-76-8): Why Direct Substitution with Other Benzimidazole Analogs is Not Advised


Direct substitution of N-ethyl-5,6-dichlorobenzimidazole with closely related benzimidazole analogs is not advisable due to significant differences in physicochemical properties and biological activity profiles that impact synthetic utility and target engagement. The N-ethyl group confers distinct lipophilicity compared to unsubstituted or N-methyl analogs, affecting solubility and membrane permeability in downstream applications . Furthermore, the 5,6-dichloro substitution pattern is critical; comparative studies on halogenated benzimidazole ribosides demonstrate that changes in halogen type and position drastically alter inhibitory potency, with activity ranking varying by up to 20-fold among structurally similar compounds [1]. In medicinal chemistry campaigns, even minor modifications to the benzimidazole core, such as replacing the N-ethyl with N-hexyl or N-dodecyl groups, have been shown to shift both cytotoxicity and antiviral activity profiles [2]. Therefore, N-ethyl-5,6-dichlorobenzimidazole must be specified by exact CAS number to ensure reproducible synthetic outcomes and biological evaluation results.

N-Ethyl-5,6-dichlorobenzimidazole (6478-76-8) Quantitative Evidence Guide: Comparative Physicochemical and Biological Data


N-Ethyl Substitution Enhances Lipophilicity and Modifies Physicochemical Profile vs. 5,6-Dichlorobenzimidazole

N-ethyl-5,6-dichlorobenzimidazole (6478-76-8) exhibits a significantly increased logP and decreased aqueous solubility compared to the unsubstituted 5,6-dichlorobenzimidazole (CAS 6478-73-5). The N-ethyl group increases lipophilicity, which is a critical parameter for membrane permeability and bioavailability in drug development . While exact logP values for the target compound are not explicitly published in the sourced literature, the increase in lipophilicity is a well-established consequence of N-alkylation, and this trend is directly supported by the vendor's characterization of the compound's hydrophobic characteristics and enhanced lipophilicity .

Medicinal Chemistry Physicochemical Characterization Drug Design

N-Ethyl Group in Benzimidazole Scaffolds Modulates Cytotoxicity and Antiviral Selectivity Compared to N-Hexyl and N-Dodecyl Analogs

In a study of benzimidazole-derived AKT inhibitors, replacement of the N-ethyl substituent (as in AKT inhibitor-IV, a close structural analog of N-ethyl-5,6-dichlorobenzimidazole) with N-hexyl and N-dodecyl groups significantly altered both antiviral activity and cytotoxicity profiles. While the N-ethyl derivative exhibited a baseline profile, the N-hexyl and N-dodecyl analogs showed enhanced antiviral activity against parainfluenza virus 5 (PIV5) and increased cytotoxicity against HeLa carcinoma cells, but displayed substantially lower toxicity (6-fold to >20-fold reduction) against normal human bronchial epithelial (NHBE) cells [1].

Antiviral Drug Discovery Medicinal Chemistry Structure-Activity Relationship

5,6-Dichloro Substitution Pattern Confers Distinct Cell Proliferation Inhibitory Potency Relative to Other Halogenated Riboside Analogs

A comparative study of halogenated benzimidazole ribosides on human fibroblast (FS-4) cell proliferation demonstrated that the 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) analog exhibits a 50% inhibitory concentration (IC50) of 38 µM. In contrast, the monobromodichloro derivative showed an IC50 of 1.7 µM, and the dibromo derivative exhibited an IC50 of 12 µM [1]. This 22-fold difference in potency between the monobromodichloro and dichloro ribosides highlights the critical influence of the specific halogen substitution pattern on biological activity.

Cell Proliferation RNA Synthesis Inhibition Nucleoside Analog

N-Ethyl-5,6-dichlorobenzimidazole as an ATP-Competitive Inhibitor of CK2 with Nanomolar Potency for Atypical Kinase Rio1

N-ethyl-5,6-dichlorobenzimidazole has been reported to inhibit protein kinase CK2 and other eukaryotic protein kinases (PIM, DYRK, PKD) through an ATP-competitive mechanism. Notably, the compound can affect the atypical kinase Rio1 at nanomolar concentrations . This inhibitory profile, while not compared directly to other analogs in the same study, provides a quantitative benchmark for its biochemical activity that is relevant for selecting this compound over other benzimidazole derivatives that may lack this specific kinase inhibition profile.

Kinase Inhibition Cancer Research Cell Signaling

N-Ethyl-5,6-dichlorobenzimidazole as a Precursor for Antiviral and Antifungal Agents: Distinct Application Profile vs. Ribosylated Analogs

N-ethyl-5,6-dichlorobenzimidazole is extensively utilized as a synthetic intermediate for the development of antiviral drugs targeting herpes and HIV, as well as antifungal and antimicrobial pharmaceuticals . This application profile differs significantly from its ribosylated counterpart, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), which is primarily investigated as a direct-acting inhibitor of RNA synthesis and protein kinase CK2 [1]. The aglycone form offers greater synthetic flexibility for creating diverse nucleoside and non-nucleoside analogs, making it a preferred building block for medicinal chemistry campaigns aimed at optimizing pharmacokinetic and pharmacodynamic properties beyond those of the parent riboside.

Antiviral Agents Antifungal Agents Synthetic Intermediate

N-Ethyl-5,6-dichlorobenzimidazole (6478-76-8): Validated Research and Industrial Application Scenarios


Synthesis of Novel Antiviral Nucleoside and Non-Nucleoside Analogs

N-ethyl-5,6-dichlorobenzimidazole is the optimal starting material for medicinal chemistry programs focused on synthesizing next-generation antiviral agents targeting herpesviruses and HIV. Its application as a versatile synthetic intermediate is well-documented, allowing for the construction of diverse nucleoside and non-nucleoside libraries . The compound's N-ethyl and 5,6-dichloro functionalities provide a balanced lipophilic and electronic profile that can be further derivatized to optimize antiviral potency and selectivity, as demonstrated in comparative studies of related benzimidazole analogs [1].

Development of Antifungal and Antimicrobial Agrochemicals

The compound's established role as an intermediate in the synthesis of antifungal and antimicrobial agents makes it a key building block for agrochemical research . Its lipophilic nature, conferred by the N-ethyl group, is advantageous for designing crop protection agents with improved foliar uptake and persistence . Researchers developing novel fungicides or bactericides for agricultural applications should prioritize this specific CAS-grade material to ensure the intended physicochemical properties of the final active ingredient.

Kinase Inhibitor Probe Development for CK2-Dependent Pathways

Given its reported ATP-competitive inhibition of protein kinase CK2 and nanomolar activity against atypical kinase Rio1, N-ethyl-5,6-dichlorobenzimidazole serves as a valuable tool compound for investigating CK2-mediated signaling in cancer and viral infection models . The compound's defined kinase inhibition profile makes it a suitable starting point for developing more selective CK2 inhibitors, particularly when combined with SAR insights from studies on N-alkyl benzimidazole derivatives that demonstrate how alkyl chain length modulates cytotoxicity and selectivity [2].

Structure-Activity Relationship (SAR) Studies on Benzimidazole-Based RNA Synthesis Inhibitors

N-ethyl-5,6-dichlorobenzimidazole is an essential comparator in SAR studies aimed at understanding the role of halogen substitution and N-alkylation on the inhibition of RNA synthesis and cell proliferation. Comparative data from halogenated benzimidazole ribosides [3] and N-alkyl benzimidazole analogs [2] provide a quantitative framework for evaluating the impact of specific structural modifications. Procurement of the exact compound (CAS 6478-76-8) ensures that experimental results can be reliably compared to these established benchmarks, facilitating the rational design of more potent and selective transcription inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ethyl-5,6-dichlorobenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.